N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide
Description
N-(3-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a substituted phenyl-picolinamide moiety. The synthesis of such compounds typically involves amide coupling reactions, as exemplified by methods using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) .
Properties
IUPAC Name |
N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-12-9-17(24)23-16(11-26-19(23)21-12)13-5-4-6-14(10-13)22-18(25)15-7-2-3-8-20-15/h2-11H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNXSXPEQXZCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide involves several steps. One common method is the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures depending on the specific reagents used .
Chemical Reactions Analysis
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Lawesson’s reagent for oxidative coupling and α-bromo ketones for cyclization reactions . The major products formed from these reactions are typically thiazolo[3,2-a]pyrimidine derivatives with different substituents, which can be further functionalized for specific applications .
Scientific Research Applications
This compound has shown significant potential in various scientific research fields. In medicinal chemistry, thiazolo[3,2-a]pyrimidine derivatives, including N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide, have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . These properties make them valuable for the development of new therapeutic agents. Additionally, the structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine allows for effective binding to biological targets, further enhancing their potential as drug candidates .
Mechanism of Action
The mechanism of action of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide involves its interaction with specific molecular targets and pathways. The compound’s thiazolo[3,2-a]pyrimidine core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting antitumor activity . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences :
- The target compound and 28a share the thiazolo[3,2-a]pyrimidine core, which is associated with hydrogen-bonding interactions critical for binding to biological targets .
- In contrast, compound 11 employs a 1,2,4-thiadiazole core, which may enhance metabolic stability but reduce planarity compared to fused thiazolo-pyrimidine systems .
Fluorine atoms in 28a increase electronegativity and bioavailability, as seen in anti-fibrotic applications . Compound 11’s cyclopropoxy group likely enhances lipophilicity, aiding membrane penetration in macrofilaricidal activity .
Synthetic Routes :
- Both the target compound and 28a are synthesized via HATU-mediated amide coupling, ensuring high yields and purity .
- Compound 11 requires a multi-step approach involving thiourea intermediates, reflecting the complexity of thiadiazole synthesis .
Research Findings and Implications
- Hydrogen-Bonding Patterns : The thiazolo[3,2-a]pyrimidine core in the target compound and 28a facilitates robust hydrogen-bond networks, as analyzed via graph set theory . This property is critical for crystal packing and target binding.
- Biological Relevance : While 28a demonstrates efficacy in liver fibrosis models (IC₅₀ values in micromolar range), the target compound’s picolinamide group may offer superior selectivity for kinases or proteases, though specific activity data are pending .
- Computational Tools : Structural validation of analogues often employs SHELX for crystallographic refinement and ORTEP-3 for graphical representation, ensuring accuracy in stereochemical assignments .
Biological Activity
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide is a compound within the thiazolopyrimidine family, notable for its diverse biological activities and potential therapeutic applications. This article synthesizes available research findings, highlighting the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of a thiazolo[3,2-a]pyrimidine core. The molecular formula is , and it exhibits properties typical of heterocyclic compounds.
The primary mechanism of action involves the compound's role as a glutamate receptor antagonist . This interaction influences glutamatergic neurotransmission, which is crucial for various neural processes including learning and memory. By modulating these pathways, the compound may have implications in treating neurological disorders.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of compounds related to thiazolopyrimidine derivatives:
- Antibacterial Activity : The compound exhibited potent inhibitory effects against several pathogenic bacteria. For instance, derivatives showed minimum inhibitory concentration (MIC) values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
- Antifungal Activity : The compound also displayed antifungal activity against various fungi, particularly those in the Candida genus. In vitro assays indicated effective growth inhibition compared to control groups .
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays revealed that certain derivatives of the compound were cytotoxic to cancer cell lines while showing selectivity towards non-cancerous cells. This selectivity is critical for therapeutic applications where minimizing harm to healthy cells is essential.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated several thiazolopyrimidine derivatives for their antimicrobial efficacy. The most active derivative demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with a notable MIC value against Micrococcus luteus and Citrobacter freundii .
Case Study 2: Molecular Docking Studies
Molecular docking studies revealed that the active compounds form critical interactions with target enzymes such as DNA gyrase. Binding energies comparable to established antibiotics like ciprofloxacin were recorded, suggesting a promising avenue for developing new antimicrobial agents .
Research Findings Summary Table
| Activity Type | Target Organisms | MIC (μM) | Notes |
|---|---|---|---|
| Antibacterial | Pseudomonas aeruginosa | 0.21 | Potent inhibitor; significant growth inhibition |
| Escherichia coli | 0.21 | Comparable to standard antibiotics | |
| Antifungal | Candida species | Varies | Effective against multiple strains |
| Cytotoxicity | HaCat (human keratinocyte) | Moderate | Selectivity observed in cancer vs non-cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
